Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine
Overview
Description
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine, also known as this compound, is a useful research compound. Its molecular formula is C11H20N4OS2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity of Ethylating Agents
Compounds like 1-Ethyl-1-nitrosourea (ENU), which shares some structural similarities with the specified compound in terms of ethylation potential, have been extensively studied for their mutagenic properties. ENU is known for its potent monofunctional ethylating action, inducing mutations across a variety of biological systems, from viruses to mammalian cells. It highlights the dual action of ethylation and carbamoylation, with significant implications for understanding chemical mutagenesis in germ cells (Shibuya & Morimoto, 1993).
Photocatalysis and Photosensitization
The research on photocatalytic processes, especially using TiO2-based materials, for the oxidation of sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide, might offer insights into the potential environmental applications of similar compounds. The comparison of different photocatalytic materials and the analysis of reaction products provide valuable information for environmental and industrial applications (Cantau et al., 2007).
Ionic Liquids and Chemical Reactions
The exploration of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for their role in dissolving and chemically modifying cellulose, suggests a broad range of applications for compounds that can function in a similar capacity. The ability to use these ionic liquids as reaction media for cellulose modification underlines their significance in developing new materials and processes (Heinze et al., 2008).
Amyloid Imaging in Alzheimer’s Disease
Research into amyloid imaging ligands, like those that bind to amyloid plaques in Alzheimer's disease, exemplifies the medical applications of compounds with specific binding capabilities. Understanding how these ligands, including various radioligands, interact with biological targets can inform the development of diagnostic tools and therapeutic interventions for neurodegenerative diseases (Nordberg, 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
If we consider its structural similarity to nizatidine, it may act as a competitive inhibitor of histamine at the h2-receptors . By inhibiting the action of histamine on stomach cells, it could potentially reduce stomach acid production .
Biochemical Pathways
Inhibition of the H2-receptors by Nizatidine leads to a reduction in gastric acid secretion .
Result of Action
If it acts similarly to nizatidine, it may lead to a reduction in gastric acid secretion, potentially providing relief from conditions such as gastroesophageal reflux disease (gerd) and peptic ulcer disease .
Properties
IUPAC Name |
1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBNSHDHDTRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCSCC1=CSC(=N1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-81-0 | |
Record name | Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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